![molecular formula C8H7NO4 B1293568 2-Nitrophenyl acetate CAS No. 610-69-5](/img/structure/B1293568.png)
2-Nitrophenyl acetate
Overview
Description
2-Nitrophenyl acetate is a chemical compound with the CAS Number: 610-69-5 and a molecular weight of 181.15 . Its IUPAC name is 2-nitrophenyl acetate .
Molecular Structure Analysis
The molecular formula of 2-Nitrophenyl acetate is C8H7NO4 . The structure of this compound can be viewed using Java or Javascript .
Chemical Reactions Analysis
In a study involving p-nitrophenyl acetate, it was found that the attack of the substrate by chymotrypsin immediately cleaves the nitrophenolate moiety and leaves the acetate group attached to chymotrypsin, rendering the enzyme inactive .
Scientific Research Applications
Biochemistry Research
2-Nitrophenyl acetate: is widely used as a chromogenic substrate for esterases, particularly in studies involving enzyme catalysis and prodrug strategies . Its utility, however, is limited by its instability in aqueous solutions, prompting the development of more stable substrates for biochemical assays.
Pharmaceutical Development
In pharmaceutical research, 2-Nitrophenyl acetate plays a crucial role as a substrate to measure esterase activity, which is significant in the design of esterase-targeted drugs . It’s used in the development of novel enzymes that can operate in harsh environments or in new reactions.
Environmental Science
This compound is instrumental in environmental microbiology for identifying enzyme activities within ecosystems . It also finds application in the photocatalytic degradation of pollutants like p-nitrophenol, using biologically synthesized nanoparticles .
Analytical Chemistry
2-Nitrophenyl acetate: serves as a standard in analytical chemistry for calibrating and testing the accuracy of spectrophotometric assays due to its well-characterized absorbance properties .
Material Science
In material science, 2-Nitrophenyl acetate is utilized in the synthesis of various polymers and co-polymers. Its reactivity with other compounds is valuable for creating materials with specific properties .
Agricultural Science
The compound is used in agricultural science to measure soil esterase activity, which is an indicator of microbial activity and soil health. It helps in assessing the impact of biodegradable polyester mulch films on soil enzyme activities .
Enzyme Immobilization
2-Nitrophenyl acetate: is used in green chemistry for enzyme entrapment, which immobilizes enzymes without covalent attachment, making them more stable and easier to recycle .
Anticancer Research
It’s also a key molecule in the synthesis of new heterocycles with potential anticancer activity. These synthesized compounds are tested for their ability to induce apoptosis and arrest the cell cycle in cancer cell lines .
Mechanism of Action
Target of Action
The primary target of 2-Nitrophenyl acetate is the family of enzymes known as serine proteases . These enzymes play vital roles in a variety of biological processes, including food digestion, intracellular protein recycling, blood clotting, inflammation, and apoptosis .
Mode of Action
2-Nitrophenyl acetate interacts with its target, serine proteases, through a process known as enzymatic catalysis . This interaction involves several catalytic strategies that are common in enzymatic catalysis . The compound is hydrolyzed by the enzyme, leading to the cleavage of the ester bond .
Biochemical Pathways
The hydrolysis of 2-Nitrophenyl acetate by serine proteases affects the protein degradation pathway . The breakdown of the compound results in the production of 2-Nitrophenol and acetic acid . This process is part of the broader enzymatic catalysis pathway involving serine proteases .
Pharmacokinetics
The compound’s molecular weight of 1811455 suggests that it may have good bioavailability, as smaller molecules generally have better absorption and distribution characteristics.
Result of Action
The hydrolysis of 2-Nitrophenyl acetate by serine proteases leads to the production of 2-Nitrophenol and acetic acid . This reaction contributes to the broader protein degradation process, which is essential for various biological functions .
Action Environment
The action of 2-Nitrophenyl acetate is influenced by environmental factors such as temperature and pH, which can affect the activity of serine proteases . .
properties
IUPAC Name |
(2-nitrophenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCKRGSNLOHYRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060590 | |
Record name | Acetic acid, 2-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrophenyl acetate | |
CAS RN |
610-69-5 | |
Record name | 2-Nitrophenyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitrophenyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-NITROPHENYL ACETATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5397 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, 2-nitrophenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, 2-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitrophenyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.304 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Nitrophenyl acetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2F7VE48GB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.